molecular formula C12H13BrO2 B1445275 4-(3-Bromobenzoyl)oxane CAS No. 1339838-78-6

4-(3-Bromobenzoyl)oxane

Cat. No.: B1445275
CAS No.: 1339838-78-6
M. Wt: 269.13 g/mol
InChI Key: SGGIVCZHXGWJPW-UHFFFAOYSA-N
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Description

4-(3-Bromobenzoyl)oxane, also known by its IUPAC name (3-bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone, is a chemical compound with the molecular formula C12H13BrO2 and a molecular weight of 269.14 g/mol . This compound is characterized by the presence of a bromobenzoyl group attached to an oxane ring, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

4-(3-Bromobenzoyl)oxane is utilized in several scientific research applications, including:

Safety and Hazards

The safety data sheet for 4-(3-Bromobenzoyl)oxane indicates that it may cause respiratory irritation and severe skin burns and eye damage . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromobenzoyl)oxane typically involves the acylation of an aryl system using succinic anhydride and bromobenzene under dry argon conditions. The reaction is catalyzed by anhydrous aluminum chloride and proceeds through a series of steps including cooling, stirring, and crystallization to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromobenzoyl)oxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromobenzoyl group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different functionalized products.

Mechanism of Action

The mechanism of action of 4-(3-Bromobenzoyl)oxane involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromobenzoyl)oxane
  • 4-(2-Bromobenzoyl)oxane
  • 4-(3-Chlorobenzoyl)oxane

Uniqueness

4-(3-Bromobenzoyl)oxane is unique due to the specific positioning of the bromine atom on the benzoyl group, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(3-bromophenyl)-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-11-3-1-2-10(8-11)12(14)9-4-6-15-7-5-9/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGIVCZHXGWJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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